molecular formula C13H10N6O B12179025 N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B12179025
M. Wt: 266.26 g/mol
InChI Key: ATPFTJZHNHLEPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide typically involves the introduction of a tetrazole moiety to a phenyl ring, followed by coupling with a pyridine-2-carboxamide. One common method involves the reaction of 3-aminobenzoic acid with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then coupled with pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tetrazole ring.

    Substitution: The phenyl and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce dihydrotetrazoles. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of a tetrazole ring with a pyridine-2-carboxamide moiety provides a versatile scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(12-6-1-2-7-14-12)16-10-4-3-5-11(8-10)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

ATPFTJZHNHLEPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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